BMS-986187 is a positive allosteric modulator (PAM) primarily recognized for its interaction with opioid receptors. Initially identified as a selective PAM for the δ-opioid receptor (DOR) [, , ], subsequent research has revealed its ability to effectively modulate μ-opioid receptors (MOR) and κ-opioid receptors (KOR) as well [, ]. This broader interaction profile positions BMS-986187 as a valuable tool for investigating the complexities of opioid receptor signaling and exploring potential therapeutic applications related to pain management, gastrointestinal disorders, and depression [, , , , , ].
While the provided papers do not delve into detailed structural analyses of BMS-986187, computational studies employing metadynamics simulations have shed light on its potential binding mode within the DOR []. These simulations suggest that BMS-986187 preferentially interacts with an allosteric site nestled between transmembrane helices TM1, TM2, and TM7 of the receptor, with some contribution from TM6 []. Mutations within this proposed binding pocket significantly impacted BMS-986187's ability to bind to DOR and modulate SNC-80, a DOR agonist, further supporting the predicted binding site [].
The finding that BMS-986187, despite being structurally distinct from another MOR PAM, BMS-986122, potentially targets a similar allosteric region on both MOR and DOR, hints at the presence of a somewhat conserved allosteric binding pocket across opioid receptor subtypes [].
BMS-986187 exerts its effects by binding to an allosteric site on opioid receptors, distinct from the orthosteric site targeted by endogenous ligands like endorphins [, ]. This binding enhances the affinity and potency of orthosteric agonists, ultimately amplifying their downstream signaling effects [, ]. Research suggests that BMS-986187 might achieve this modulation by disrupting sodium ion binding within the receptor, thereby influencing its conformational dynamics and promoting a signaling-competent state [].
While initially believed to be highly selective for DOR, studies have shown that BMS-986187 exhibits varying degrees of allosteric efficacy across different opioid receptor subtypes. Its affinity for DOR and KOR is notably higher than for MOR []. Additionally, BMS-986187 demonstrates a "probe dependence," meaning its modulatory effects are influenced by the specific orthosteric agonist bound to the receptor [, ].
Interestingly, recent investigations propose that BMS-986187 might possess "G protein-biased allosteric agonist" properties []. This implies that, in addition to modulating orthosteric agonist activity, BMS-986187 might directly activate specific G protein signaling pathways downstream of DOR even in the absence of an orthosteric ligand [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: